molecular formula C20H37NO8 B611223 t-Boc-N-Amido-PEG6-propargyl CAS No. 1262991-52-5

t-Boc-N-Amido-PEG6-propargyl

Cat. No. B611223
M. Wt: 419.52
InChI Key: DQBRWZSCEDQMRF-UHFFFAOYSA-N
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Description

T-Boc-N-Amido-PEG6-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular formula of t-Boc-N-Amido-PEG6-propargyl is C20H37NO8 . It has a molecular weight of 419.5 g/mol .


Chemical Reactions Analysis

The propargyl group in t-Boc-N-Amido-PEG6-propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

T-Boc-N-Amido-PEG6-propargyl has a molecular weight of 419.5 g/mol . It has a molecular formula of C20H37NO8 . It is a PEG derivative that increases solubility in aqueous media due to its hydrophilic PEG spacer .

Scientific Research Applications

PEGylated Bioreducible Polymers for Gene Delivery

  • PEGylated bioreducible poly(amido amine)s, synthesized using a mixture including t-Boc-N-Amido-PEG6-propargyl, have been identified as potential vectors for gene delivery. These polymers form nano-scaled polyplexes that show low cytotoxicity and are capable of inducing transfection efficiencies, although slightly lower than their non-PEGylated counterparts (Lin & Engbersen, 2011).

Synthesis of Chiral γ-Functionalized (E)-Allylic Amines

  • t-Boc protected propargylic amines, derived from aminoaldehydes of natural amino acids, have been synthesized for potential applications in the creation of γ-functionalized allylic systems (Reginato et al., 1996).

Novel Branched Polyethylene Glycol Synthesis

  • A new branched polyethylene glycol, incorporating t-Boc-N-Amido-PEG6-propargyl, has been developed. This compound involves a glutamic acid protected by t-Boc and is useful for applications requiring branched PEG chains (Li Ke-liang, 2007).

Targeted Gene Delivery with PEG Functionalized Dendrons

  • PEG functionalization of poly(amido amine) dendrons, through conjugation with epidermal growth factor (EGF), has shown potential for targeted gene delivery. This method uses a base of propargyl amine cored PAMAM dendrons for the conjugation process (Yu et al., 2011).

Ground-State Distortion in N-Acyl-tert-Butyl-Carbamates

  • The study of N-acyl-tert-butyl-carbamates (Boc) has revealed intrinsic twisting around the N-C(O) axis, which has implications for the design of new amide cross-coupling reactions (Szostak et al., 2016).

PEGylation of Proteins for Drug Approval

  • A method using monodisperse Boc-PEG-NH(2) for protein derivatization allows the direct identification of sites of PEGylation by mass spectrometry, which is crucial for the approval of PEGylated proteins as drugs (Mero et al., 2009).

Future Directions

T-Boc-N-Amido-PEG6-propargyl has potential applications in drug delivery due to its ability to increase solubility in aqueous media . Its propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry, making it a promising candidate for future research .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO8/c1-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-21-19(22)29-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBRWZSCEDQMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-N-Amido-PEG6-propargyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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